molecular formula C17H19N5O2 B2597769 N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-22-8

N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2597769
CAS RN: 1357797-22-8
M. Wt: 325.372
InChI Key: ZOVXOEIVFIVCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, [1,2,4]triazolo[4,3-a]quinoxaline derivatives can participate in a variety of chemical reactions due to their multiple reactive sites .

Scientific Research Applications

Diversified Synthesis Methods

The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, which are structurally related to the compound , is achieved through a Ugi four-component reaction. This method facilitates the rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the versatility of these compounds in synthetic chemistry Y. An et al., 2017.

Potential Therapeutic Applications

  • Antidepressant Potential : Certain derivatives of the triazoloquinoxaline class have shown promising results as novel and rapid-acting antidepressant agents. Their efficacy was demonstrated in behavioral models, indicating their potential therapeutic applications in mental health disorders R. Sarges et al., 1990.
  • Adenosine Receptor Antagonism : Some derivatives exhibit potent adenosine receptor antagonism, which could be leveraged in developing treatments for various conditions, including cardiovascular diseases Bharat K. Trivedi & Robert F. Bruns, 1988.

Biological Activity

  • Antiallergic Agents : The triazoloquinoxaline derivatives have been explored for their antiallergic properties, showing good activity in inhibiting histamine release and passive cutaneous anaphylaxis, suggesting potential as novel antiallergic medications B. Loev et al., 1985.
  • Anticonvulsant Properties : New quinoxaline derivatives synthesized for anticonvulsant properties showed promising results in preclinical models, indicating their potential in treating seizure disorders Mohamed Alswah et al., 2013.
  • Anticancer Activity : Several studies have synthesized novel derivatives and evaluated their anticancer activity, with some compounds demonstrating significant cytotoxicity against cancer cell lines. This highlights the potential of triazoloquinoxaline derivatives in cancer therapy Daiki Kaneko et al., 2020.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents .

Future Directions

The future research directions for this compound could include further investigation into its potential uses, such as in the development of new pharmaceuticals or other biologically active substances .

properties

IUPAC Name

N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-19-20-16-17(24)21(10-15(23)18-12-6-2-3-7-12)13-8-4-5-9-14(13)22(11)16/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVXOEIVFIVCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.